Product packaging for Griseoviridin(Cat. No.:)

Griseoviridin

Cat. No.: B1247613
M. Wt: 477.5 g/mol
InChI Key: UXWOXTQWVMFRSE-PUXWVVMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Griseoviridin is a streptogramin A group antibiotic naturally produced by Streptomyces griseoviridis . This macrocyclic lactone exhibits broad-spectrum antibacterial activity and functions by binding to the 50S subunit of bacterial ribosomes, thereby blocking peptide bond formation in the peptidyl transferase center and inhibiting protein synthesis . Its unique structure features a vinyl thioether-containing macrolactone that is essential for its biological activity . Research into this compound is valuable for studying bacterial ribosome function and antibiotic resistance mechanisms. It is known to inhibit the binding of other antibiotics like chloramphenicol and lincomycin to the ribosome . Furthermore, this compound is frequently studied alongside the group B streptogramin viridogrisein (etamycin), as the two compounds act synergistically, providing superior antibacterial effects against multi-drug resistant pathogens . The molecular formula of this compound is C 22 H 27 N 3 O 7 S and its molecular weight is 477.53 g/mol . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N3O7S B1247613 Griseoviridin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27N3O7S

Molecular Weight

477.5 g/mol

IUPAC Name

(1S,9S,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione

InChI

InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15+,17-/m1/s1

InChI Key

UXWOXTQWVMFRSE-PUXWVVMRSA-N

SMILES

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O

Isomeric SMILES

C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O

Canonical SMILES

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O

Synonyms

griseoviridin

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Griseoviridin

Methodological Approaches for Griseoviridin (B1245102) Structure Determination

The definitive structure of this compound was established through a synergistic application of several key analytical methods, each providing crucial pieces of the structural puzzle.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Detailed ¹H and ¹³C NMR studies were instrumental in delineating the connectivity and chemical environment of the atoms within the this compound molecule. rsc.org Two-dimensional (2D) NMR spectroscopy, in particular, played a pivotal role in assigning the proton and carbon signals, revealing the intricate spin systems and through-space correlations. marquette.edunih.gov For instance, Nuclear Overhauser Effect (NOE) constraints derived from NMR experiments in deuterated dimethylsulfoxide (d6-DMSO) were fundamental in determining the solution conformation of the macrolide. marquette.edunih.gov These studies, combined with restrained molecular dynamics calculations, provided a detailed picture of the molecule's three-dimensional structure in solution. marquette.edu Recent work has further refined these assignments, comparing the ¹H NMR chemical shifts of natural and synthetic this compound to confirm its structure. figshare.comacs.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry has been a cornerstone in the structural analysis of this compound, primarily for confirming its molecular formula and for providing insights into its substructures through fragmentation analysis. High-resolution mass spectrometry (HRMS) has been employed to accurately determine the molecular weight, which is essential for deducing the elemental composition. nih.govnih.gov Fragmentation patterns observed in mass spectra, often generated through techniques like electron ionization (EI) or electrospray ionization (ESI), have helped to piece together the sequence of amino acid residues and other structural motifs within the molecule. nih.govkeio.ac.jp These fragmentation studies are crucial for verifying the proposed connectivity of the atoms. researchgate.netgoogle.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction analysis has provided the most definitive and unambiguous determination of the solid-state structure of this compound. rsc.orgnih.gov This powerful technique not only confirmed the revised molecular constitution but also established the absolute configuration of the molecule. rsc.org The initial X-ray studies in 1976, while groundbreaking, contained an error regarding the relative stereochemistry of the diol at C-18 and C-20. researchgate.net Later crystallographic analysis of a this compound methanol (B129727) solvate corrected this, showing a cis-diol configuration. marquette.edursc.org This technique, which relies on the anomalous scattering of X-rays, is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmit.educhem-soc.si

Elucidation of Absolute and Relative Stereochemistry

The stereochemical complexity of this compound presented a significant challenge. The absolute configuration of the molecule was ultimately determined through X-ray analysis, which was corroborated by the hydrolysis of the antibiotic to D-cystine. rsc.org This established the stereochemistry at the chiral centers. The relative stereochemistry, particularly the 1,3-syn relationship of the hydroxyl groups at C-18 and C-20, was a point of initial confusion. Early X-ray data was misinterpreted, but later corrected to show a cis configuration for this diol. marquette.eduresearchgate.net The configuration at C5 was also confirmed through degradation studies. marquette.edu The total synthesis of this compound and its C-8 epimer further solidified the understanding of its stereochemistry. researchgate.net

Conformational Analysis of this compound in Solution and Solid States

The three-dimensional shape, or conformation, of this compound has been studied in both the solid and solution phases. In the solid state, X-ray crystallography has provided a precise picture of its conformation within a crystal lattice. rsc.org

In solution, the conformation has been investigated primarily through 2D NMR spectroscopy in conjunction with molecular dynamics calculations. marquette.edunih.gov These studies, conducted in d6-DMSO, have shown that this compound adopts one predominant conformation in solution. rsc.orgnih.gov Interestingly, a good agreement was found between the solution conformation and the crystal structure, with a backbone root-mean-square deviation of 0.084 nm. nih.gov However, some minor variations were observed, particularly in the aminodecanoic acid portion of the molecule. nih.gov The conformation of a molecule can be influenced by the solvent, and understanding these differences is important for comprehending its biological activity. researchgate.net

Comparative Structural Analysis with Related Streptogramin Antibiotics

This compound is classified as a group A streptogramin antibiotic. mdpi.comnih.gov This group is characterized by 23-membered macrocyclic lactones containing polyene, oxazole (B20620), and amide functionalities. marquette.edu While sharing this general framework, this compound possesses unique structural features that distinguish it from other members of the streptogramin A and B families.

A key structural relative is Viridogrisein (also known as Etamycin), which belongs to the streptogramin B group and is often produced synergistically with this compound by S. griseoviridis. researchgate.netjst.go.jpmdpi.com Unlike the polyketide-non-ribosomal peptide hybrid structure of this compound, viridogrisein is a cyclic depsipeptide. jst.go.jpnih.gov The two compounds are chemically unrelated but work together to inhibit bacterial protein synthesis. researchgate.netjst.go.jp

Within the streptogramin A family, a comparison with compounds like Virginiamycin M1 (also known as Mikamycin A or Pristinamycin IIA) and Madumycin II reveals both commonalities and significant differences. marquette.edu All these molecules are 23-membered macrocycles that inhibit protein synthesis. marquette.edu However, the building blocks incorporated into their structures vary. For example, the virginiamycins contain a proline or dihydroproline group, which is replaced by a D-alanine unit in madumycin II. marquette.edu this compound's structure is distinct from both, notably featuring a complex bicyclic system that includes a unique thio-vinyl ether-containing 9-membered lactone ring fused to the main 23-membered macrocycle. ethz.chrsc.org This feature makes this compound the most structurally complex known streptogramin A antibiotic. ethz.ch

Table 2: Comparative Structural Features of this compound and Related Streptogramin Antibiotics This interactive table highlights the key structural similarities and differences between this compound and other notable streptogramin antibiotics.

CompoundStreptogramin GroupCore StructureKey Distinguishing FeaturesReference
This compound A23-membered macrocycle (polyketide-peptide hybrid)Contains a unique fused 9-membered thio-lactone ring; derived from D-cystine. ethz.chrsc.org
Virginiamycin M1 A23-membered macrocycle (polyketide-peptide hybrid)Contains a 4-oxopipecolic acid residue derived from L-proline. marquette.edu
Madumycin II A23-membered macrocycle (polyketide-peptide hybrid)Incorporates a D-alanine unit instead of a proline derivative. marquette.edujst.go.jp
Ostreogrycin A A23-membered macrocycle (polyketide-peptide hybrid)Structurally similar to Virginiamycin M1; conformationally similar to this compound's main ring. rsc.orgrsc.org
Viridogrisein (Etamycin) B19-membered cyclic depsipeptideStructurally unrelated to group A; acts synergistically with them. jst.go.jpnih.gov

Biosynthetic Pathway and Enzymology of Griseoviridin

Identification of Griseoviridin-Producing Microorganisms

This compound (B1245102), a notable member of the streptogramin A class of antibiotics, is a complex natural product synthesized by various species of actinomycetes. These microorganisms are primarily found in soil and marine environments and are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.

Another identified producer is Streptomyces cacaoi subsp. cacaoi . jst.go.jpsemanticscholar.orgnih.gov Research has demonstrated its capacity to synthesize this compound, further highlighting the distribution of this biosynthetic capability within the Streptomyces genus. jst.go.jpnih.gov

More recently, Streptomyces niveoruber has also been identified as a producer of this compound. jst.go.jpnih.gov This strain was found to produce not only this compound and viridogrisein but also several new analogs of viridogrisein, showcasing the metabolic diversity within a single producing organism. jst.go.jp

Beyond the terrestrial Streptomyces, the potential for this compound production has been suggested in microorganisms from unique environments. While not definitively confirmed as a producer through direct isolation of the compound, genomic analysis of Pseudonocardia antarctica , an actinobacterium isolated from an Antarctic environment, has revealed a biosynthetic gene cluster with similarity to the one responsible for this compound synthesis. This finding suggests the potential for this compound or a related compound to be produced by this extremophilic bacterium, although further experimental verification is required.

The following table summarizes the key microorganisms identified as producers of this compound.

MicroorganismEnvironmentCo-produced AntibioticsReferences
Streptomyces griseoviridisSoilViridogrisein, Etamycin (B1203400), Bactobolin, Prodigiosin R1, Actinobolin, Rosophilin wikipedia.orgnih.govsnf.chgoogle.com
Streptomyces cacaoi subsp. cacaoiNot SpecifiedViridogrisein jst.go.jpsemanticscholar.orgnih.gov
Streptomyces niveoruberNot SpecifiedViridogrisein and its analogs jst.go.jpnih.gov
Pseudonocardia antarcticaAntarctic EnvironmentNot confirmed

Characterization of the this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a large and complex biosynthetic gene cluster (BGC), which has been identified and characterized in Streptomyces griseoviridis. nih.govresearchgate.net This genetic locus, designated as the sgv cluster, is responsible for the production of both this compound and its synergistic partner, viridogrisein. nih.gov

Genomic Organization and Annotation of Biosynthetic Genes

The sgv gene cluster spans a significant region of the Streptomyces griseoviridis genome, extending over approximately 105 kilobases (kb) of DNA. nih.govresearchgate.net This cluster is comprised of 36 open reading frames (ORFs), which encode all the necessary enzymatic machinery for the biosynthesis, regulation, and transport of both this compound and viridogrisein. nih.govresearchgate.net A notable feature of the sgv cluster is its bipartite organization, where the genes responsible for this compound biosynthesis are spatially separated from those dedicated to viridogrisein production. nih.govresearchgate.net

Genomic analysis and annotation have revealed the presence of genes encoding large, multidomain enzymes characteristic of polyketide and nonribosomal peptide synthesis. nih.gov Specifically, the cluster contains genes for hybrid polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which are central to the assembly of the this compound backbone. nih.govresearchgate.net Additionally, the cluster houses genes for tailoring enzymes that modify the initial backbone, as well as regulatory and transport proteins. nih.govnih.govnih.gov

Functional Assignment of Open Reading Frames (ORFs) within the BGC

Bioinformatic analysis, coupled with gene inactivation and complementation experiments, has enabled the functional assignment of many of the ORFs within the sgv cluster. nih.govresearchgate.net The genes are systematically named sgv followed by a letter or number.

Key functional assignments for this compound biosynthesis include a set of hybrid PKS-NRPS genes that assemble the core structure. A crucial and unusual feature is the presence of a discrete acyltransferase (AT) encoded by the sgvQ gene. nih.govresearchgate.net In contrast to typical PKS systems where the AT domain is integrated into the large PKS protein, SgvQ functions as a standalone enzyme to load the extender units onto the growing polyketide chain.

The cluster also contains a gene, sgvP, which has been identified as a cytochrome P450 monooxygenase. acs.orgchemrxiv.org This enzyme is responsible for a critical late-stage tailoring step: the formation of the unique C-S bond that creates the macrolactone ring of this compound. acs.orgchemrxiv.orgnih.gov

Furthermore, the BGC includes genes involved in the regulation of this compound and viridogrisein production. A γ-butyrolactone (GBL)-mediated regulatory system, involving genes like sgvA, sgvB, and sgvC, acts as a high-level control mechanism. nih.govresearchgate.net This system coordinates the expression of pathway-specific positive regulators, SgvR2 and SgvR3, which are of the Streptomyces antibiotic regulatory protein (SARP) family. nih.govresearchgate.net

The table below provides a summary of some of the key ORFs in the this compound BGC and their proposed functions.

Gene/ORFProposed FunctionReferences
sgv clusterBiosynthesis of this compound and viridogrisein nih.govresearchgate.net
PKS-NRPS hybrid genesAssembly of the this compound backbone nih.govresearchgate.net
sgvQDiscrete acyltransferase (AT) nih.govresearchgate.net
sgvPCytochrome P450 monooxygenase (C-S bond formation) acs.orgchemrxiv.orgnih.gov
sgvA, sgvB, sgvCγ-butyrolactone (GBL) biosynthesis nih.govresearchgate.net
sgvR2, sgvR3SARP family positive regulators nih.govresearchgate.net
sgvT1, sgvT2, sgvT3Transporter proteins nih.govnih.gov
sgvYSelf-resistance protein (linearizes viridogrisein) jst.go.jpjst.go.jp

Enzymatic Machinery for this compound Backbone Assembly

The intricate molecular architecture of this compound is constructed by a sophisticated enzymatic assembly line. This process is primarily mediated by a hybrid system of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes, which work in a coordinated fashion to build the molecule's unique backbone.

Role of Hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems

The biosynthesis of the this compound backbone is a prime example of the synergy between PKS and NRPS pathways. nih.govresearchgate.net These two systems, while distinct in the building blocks they utilize, are integrated in the sgv gene cluster to produce a hybrid polyketide-peptide structure. nih.govsnf.ch

The PKS modules are responsible for the iterative condensation of simple carboxylate units, typically derived from acetyl-CoA and malonyl-CoA, to form the polyketide portion of the molecule. Each PKS module contains a set of domains that select, activate, and incorporate a specific extender unit into the growing chain.

The NRPS modules, on the other hand, are responsible for incorporating amino acid building blocks. nih.gov Similar to PKS modules, each NRPS module is composed of specific domains that recognize, activate, and tether a particular amino acid, which is then added to the growing peptide chain.

In the case of this compound, the hybrid PKS-NRPS machinery assembles a linear precursor that undergoes subsequent modifications to yield the final complex structure, including an embedded oxazole (B20620) motif and a 23-membered macrocycle. acs.orgchemrxiv.org

Specificity of PKS Modules (e.g., Discrete Acyltransferase, SgvQ)

A distinctive feature of the this compound PKS system is the presence of a discrete, or trans-acting, acyltransferase (AT) encoded by the sgvQ gene. nih.govresearchgate.net In canonical type I PKS systems, the AT domain is an integral part of each PKS module, responsible for loading the appropriate extender unit (e.g., malonyl-CoA) onto the acyl carrier protein (ACP) domain.

However, in the this compound biosynthetic pathway, the PKS modules lack their own integrated AT domains. Instead, the standalone SgvQ protein serves this function for all the PKS modules involved in this compound synthesis. nih.gov This modular arrangement, where a single AT enzyme services multiple PKS modules, is a hallmark of the so-called trans-AT PKS systems, which are known for their ability to generate significant structural diversity in natural products. The specificity of SgvQ for its extender unit substrates is therefore critical in dictating the chemical structure of the resulting polyketide chain.

This enzymatic strategy highlights the metabolic ingenuity of Streptomyces and provides a fascinating example of how nature assembles complex bioactive molecules.

Post-Polyketide/Nonribosomal Peptide Modifications

Following the assembly of the linear polyketide-peptide chain, a series of tailoring reactions occur to yield the final, biologically active this compound molecule. These modifications are crucial for the compound's unique structure and function.

A key tailoring step in this compound biosynthesis is the formation of a unique carbon-sulfur (C-S) bond, creating a nine-membered ring with a thio-ene linkage. researchgate.net Bioinformatics analysis of the this compound gene cluster identified a single cytochrome P450 monooxygenase, SgvP, as the likely catalyst for this transformation. researchgate.netchemrxiv.org Cytochrome P450 enzymes are a versatile class of heme-containing proteins known to catalyze a wide range of oxidative reactions in natural product biosynthesis. chemrxiv.orgresearchgate.net

Gene inactivation studies have confirmed the essential role of SgvP in C-S bond formation. researchgate.netnih.gov Deletion of the sgvP gene resulted in the accumulation of two new this compound analogs, GV-1 and GV-2, both of which lack the C-S bridge. researchgate.net Complementation of the ΔsgvP mutant with a functional copy of the sgvP gene partially restored this compound production. researchgate.net These findings strongly support the hypothesis that SgvP is responsible for installing the critical C-S bond. researchgate.net

The proposed mechanism involves the direct coupling of the free sulfhydryl group from a cysteine residue with the polyketide backbone. researchgate.netnih.gov While the exact catalytic mechanism of SgvP is still being elucidated, structural analysis of the enzyme has provided some insights. The crystal structure of SgvP has been determined, revealing key features that may be important for substrate binding and catalysis. nih.gov It is hypothesized that SgvP may catalyze the C-S bond formation through a transient epoxidation of an enone intermediate, followed by ring-opening and subsequent steps. researchgate.net The total synthesis of the putative substrate of SgvP, pre-griseoviridin, has enabled the in vitro validation of SgvP's function as the C-S bond-forming P450 enzyme in this compound biosynthesis. chemrxiv.orgchemrxiv.orgacs.orgnih.gov

Beyond the critical C-S bond formation, other tailoring enzymes are involved in shaping the final this compound structure. The this compound biosynthetic gene cluster encodes several enzymes that likely participate in these modifications. For instance, the formation of the oxazole ring within the this compound macrocycle is a key tailoring step. While the specific enzymes responsible for this transformation have not been definitively characterized, it is a common modification in polyketide and nonribosomal peptide natural products.

Additionally, the gene cluster contains genes encoding for transporter proteins, SgvT1, SgvT2, and SgvT3, which are crucial for exporting this compound and viridogrisein out of the cell, thus preventing intracellular accumulation and potential toxicity. nih.govnih.gov SgvT1 is a major facilitator superfamily (MFS) transporter, while SgvT2 is an ATP-binding cassette (ABC) transporter. nih.govnih.gov SgvT3 appears to function as a compensatory MFS transporter. nih.govnih.gov

Investigation of Cytochrome P450 Monooxygenases (e.g., SgvP) in C-S Bond Formation

Precursor Incorporation and Metabolic Labeling Studies for Pathway Delineation

Metabolic labeling studies have been instrumental in elucidating the biosynthetic origins of the atoms in the this compound scaffold. By feeding the producing organism, S. griseoviridis, with isotopically labeled precursors, researchers can trace the incorporation of these labels into the final natural product.

A key example is the use of [1-¹³C]-labeled cysteine to investigate the formation of the C-S bond. researchgate.netnih.gov Analysis of the this compound produced from this feeding experiment showed an enrichment of ¹³C at the C-7 position of the this compound scaffold. researchgate.net This result provides direct evidence that the sulfur atom in the thioether linkage originates from the side chain of cysteine. researchgate.netnih.gov Such studies are crucial for confirming the proposed biosynthetic pathway and the roles of specific enzymes.

Regulatory Elements Governing this compound Biosynthesis

The production of this compound is tightly controlled by a complex regulatory network that ensures its synthesis occurs at the appropriate time and in the correct amounts. This network involves several layers of regulation, from pathway-specific regulators to global signaling molecules.

The this compound gene cluster contains several regulatory genes that play a pivotal role in controlling its expression. nih.govresearchgate.net Among these are genes encoding for Streptomyces antibiotic regulatory proteins (SARPs), which are a family of transcriptional activators commonly found in actinobacteria that control the biosynthesis of secondary metabolites. frontiersin.orgnih.gov In the this compound cluster, two SARP family positive regulators, SgvR2 and SgvR3, have been identified as key activators of the biosynthetic genes. nih.govresearchgate.net

In addition to positive regulators, the system also includes repressors. A TetR-family transcriptional regulator, SgvR1, has been identified and is proposed to act as a repressor of this compound and viridogrisein synthesis. researchgate.net Deletion of sgvR1 has been shown to result in increased production of both antibiotics. researchgate.net TetR repressors are a common class of regulatory proteins that often bind to antibiotic biosynthetic products or their intermediates, providing a feedback mechanism to control production. researchgate.net

At a higher level of regulation, the biosynthesis of this compound is controlled by a γ-butyrolactone (GBL) signaling pathway. nih.govresearchgate.net GBLs are small, diffusible signaling molecules that act as quorum-sensing signals in Streptomyces, coordinating gene expression across the bacterial population. researchgate.net The this compound gene cluster contains a set of four genes (sgvA, sgvB, sgvC, and sgvK) that are likely responsible for the synthesis of a GBL-like molecule. nih.govresearchgate.net This GBL system is believed to be a top-tier regulator, coordinating the expression of the SARP activators, SgvR2 and SgvR3. nih.govresearchgate.net The GBL signaling pathway also regulates the expression of the transporter genes sgvT1-T3. nih.govnih.gov

Transcriptional and Post-Transcriptional Control Mechanisms

The biosynthesis of this compound in Streptomyces griseoviridis is a tightly regulated process, primarily controlled at the transcriptional level by a complex cascade involving signaling molecules and pathway-specific regulators. This intricate network ensures that the production of this compound, along with its synergistic partner viridogrisein, is coordinated with the physiological state of the producing organism. While transcriptional control is well-documented, specific post-transcriptional regulatory mechanisms governing the this compound biosynthetic pathway are less understood.

Transcriptional Control

The expression of the this compound biosynthetic gene cluster (sgv) is orchestrated by a hierarchical regulatory system, a common feature in the biosynthesis of secondary metabolites in Streptomyces. nih.gov At the apex of this hierarchy is a quorum-sensing mechanism mediated by γ-butyrolactones (GBLs), which are small, diffusible signaling molecules that accumulate in a cell-density-dependent manner. asm.org

The γ-Butyrolactone (GBL) Signaling Cascade:

The production of this compound and viridogrisein is dependent on a GBL-mediated regulatory system. jst.go.jp Within the sgv gene cluster, a set of four genes—sgvA, sgvB, sgvC, and sgvK—are proposed to be responsible for the synthesis of a GBL-like signaling molecule. researchgate.netnih.gov This molecule acts as a chemical signal that, upon reaching a critical concentration, triggers the expression of the biosynthetic genes.

The GBL signaling system functions to coordinate the activation of two key positive regulators belonging to the Streptomyces antibiotic regulatory protein (SARP) family: SgvR2 and SgvR3. nih.gov SARP-family regulators are known to be pathway-specific transcriptional activators that directly control the expression of antibiotic biosynthetic gene clusters. asm.orgfrontiersin.org Inactivation of the GBL biosynthetic gene sgvA effectively silences the expression of the activator genes sgvR2 and sgvR3, which in turn prevents the production of this compound and viridogrisein. nih.gov

Key Regulatory Genes:

The regulation of the sgv cluster involves several key proteins whose functions have been elucidated through bioinformatic analysis and gene inactivation experiments. researchgate.netnih.gov These regulators form a multi-layered system of control.

Streptomyces Antibiotic Regulatory Proteins (SARPs): The sgv cluster contains two crucial SARP-family activators, SgvR2 and SgvR3 . nih.gov These proteins are considered the primary activators of the biosynthetic pathways. Gene inactivation studies have shown that both SgvR2 and SgvR3 are essential for the production of this compound and viridogrisein. researchgate.netnih.gov Their expression is under the control of the GBL receptor system. nih.gov

TetR Family Repressor: In addition to positive regulators, a putative TetR-family transcriptional repressor is also encoded within the regulatory region of the sgv cluster. researchgate.net TetR repressors typically function by binding to operator sequences in the promoter regions of their target genes, thereby inhibiting transcription. asm.org It is proposed that this repressor may play a role in preventing the premature expression of the biosynthetic genes until the GBL signal is present to alleviate this repression. researchgate.net

Transporter Gene Regulation: The expression of genes encoding efflux transporters, which are crucial for exporting the synthesized antibiotics and for self-resistance, is also integrated into this regulatory network. The genes sgvT1, sgvT2, and sgvT3, which encode for transporters, are regulated by the GBL signaling pathway. nih.gov This ensures that the capacity to export the antibiotics is synchronized with their production, preventing toxic intracellular accumulation. nih.gov

Co-regulation of Synergistic Antibiotics:

A notable feature of the sgv cluster is that it directs the synthesis of two structurally different but synergistic antibiotics: this compound (a group A streptogramin) and viridogrisein (a group B streptogramin). researchgate.netnih.gov The transcriptional control system ensures the co-regulation of the distinct "halves" of the gene cluster responsible for each compound. researchgate.netresearchgate.net This coordinated expression is biologically significant as the synergistic action of the two compounds leads to a potent bactericidal effect, which is substantially greater than the bacteriostatic activity of each compound alone. researchgate.netwur.nl

Table 1: Key Transcriptional Regulators of this compound Biosynthesis

GeneProposed FunctionEffect of InactivationReference
sgvABiosynthesis of γ-butyrolactone (GBL)-like signal moleculeAbolishes production of this compound and viridogrisein nih.gov
sgvBBiosynthesis of GBL-like signal moleculeProposed to abolish production researchgate.net, nih.gov
sgvCBiosynthesis of GBL-like signal moleculeProposed to abolish production researchgate.net, nih.gov
sgvKBiosynthesis of GBL-like signal moleculeProposed to abolish production researchgate.net, nih.gov
sgvR2SARP-family positive regulator (transcriptional activator)Abolishes production of this compound and viridogrisein researchgate.net, nih.gov
sgvR3SARP-family positive regulator (transcriptional activator)Abolishes production of this compound and viridogrisein researchgate.net, nih.gov
TetRPutative transcriptional repressorProposed to de-repress biosynthesis researchgate.net

Post-Transcriptional Control

Currently, there is limited specific information available regarding post-transcriptional control mechanisms, such as those involving non-coding RNAs or translational attenuation, directly governing the expression of the this compound biosynthetic genes. While such mechanisms are known to regulate antibiotic resistance genes for streptogramins (e.g., the ermC gene, which is regulated by translational attenuation), their involvement in the biosynthesis of this compound itself has not been demonstrated. researchgate.netweizmann.ac.il

Gene inactivation experiments on open reading frames adjacent to the core sgv cluster, such as orf(+3) and orf(+4), which encode a putative ribonuclease and a 2,3-dihydroxybenzoate-AMP ligase respectively, showed no discernible effect on the production of this compound or viridogrisein. researchgate.net This suggests that these particular gene products are not involved in the regulation of this pathway. The study of post-transcriptional modifications of rRNA, such as methylation, has been significant in understanding resistance to antibiotics that target the ribosome, including streptogramins. oup.com However, a direct link between these modifications and the regulation of this compound production has not been established. Further research is required to determine if post-transcriptional control plays a significant role in modulating the output of the this compound biosynthetic pathway.

Chemical Synthesis and Analog Development of Griseoviridin

Total Synthesis Strategies for Griseoviridin (B1245102)

The total synthesis of this compound has been a subject of interest due to its intricate architecture and biological activity. nih.gov Various approaches have been developed, each with unique strategies for constructing the complex macrocycle and controlling its stereochemistry.

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.insolubilityofthings.comchemeurope.com For a molecule as complex as this compound, this approach is crucial for identifying key bond disconnections and designing strategic fragments for convergent synthesis.

The fragments are designed to contain the necessary functional groups for subsequent coupling and macrocyclization reactions. For example, one fragment might be designed with a carboxylic acid and a vinyl iodide, while the other contains an amine and a vinyl stannane (B1208499), setting the stage for peptide coupling and Stille macrocyclization. chemrxiv.org

Table 1: Key Fragments in this compound Retrosynthetic Analysis

FragmentKey Structural FeaturesPrecursor For
C11–N26 FragmentDienyl azide, 1,3-syn diolThe polyunsaturated side chain
Thio-lactone CoreNine-membered ring, thio-vinyl etherThe unique macrocyclic portion
Oxazole-containing FragmentOxazole (B20620) heterocycle, 1,3-syn diolA segment of the 23-membered ring
Thioether-containing FragmentThioether linkageAnother segment of the 23-membered ring

This modular approach not only facilitates the synthesis but also allows for the generation of analogs by modifying the individual fragments before they are combined. fraserlab.com

The formation of the 23-membered macrocycle is a critical and often challenging step in the total synthesis of this compound. Several macrocyclization strategies have been employed, with Stille macrocyclization and ring-closing metathesis (RCM) being prominent examples.

Stille Macrocyclization: The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide. acs.org In the context of this compound synthesis, an intramolecular Stille coupling has been effectively used to form the large macrocycle. chemrxiv.orgescholarship.org This reaction typically involves a precursor containing both a vinyl stannane and a vinyl iodide within the same molecule. chemrxiv.org The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to facilitate the ring closure. acs.org One of the advantages of this method is its tolerance to various functional groups present in the complex precursors of this compound. escholarship.org

Ring-Closing Metathesis (RCM): RCM is another powerful tool for the synthesis of large rings and has been successfully applied in the total synthesis of this compound and its C-8 epimer. researchgate.netwikipedia.org This reaction involves the intramolecular metathesis of a diene, catalyzed by a ruthenium-based catalyst like the Grubbs catalyst, to form a cycloalkene and a volatile byproduct, ethylene. wikipedia.org The first total synthesis of this compound utilized RCM as a key step. researchgate.netnih.gov The choice of the diene precursor and the specific catalyst is crucial for the efficiency of the macrocyclization. nih.gov

Other macrocyclization approaches that have been explored include macrolactonization, which involves the formation of the lactone ring. nih.govacs.org

Table 2: Comparison of Macrocyclization Reactions in this compound Synthesis

ReactionCatalystKey ReactantsRing Formed
Stille MacrocyclizationPalladium-based (e.g., Pd(PPh₃)₄)Vinyl stannane and vinyl iodide23-membered macrocycle
Ring-Closing Metathesis (RCM)Ruthenium-based (e.g., Grubbs catalyst)Diene23-membered macrocycle
MacrolactonizationVarious (e.g., Mitsunobu conditions)Hydroxy acidNine-membered thio-lactone core

The synthesis of this compound requires precise control over multiple stereocenters. To achieve this, synthetic strategies often rely on stereocontrolled reactions and the use of chiral starting materials, a concept known as chiral pool synthesis. researchgate.netacs.org

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. For this compound, amino acids like D- and L-cystine have been used as chiral precursors to construct key fragments of the molecule. researchgate.net For instance, the synthesis of the nine-membered lactone core of 8-epi-griseoviridin has been achieved starting from L-cystin dimethyl ester. nih.gov

In addition to the chiral pool approach, various stereocontrolled reactions are employed to establish the desired stereochemistry. These include:

Asymmetric dihydroxylation: This reaction, often using Sharpless conditions, can install 1,2-diols with high enantioselectivity.

Diastereoselective reductions: The reduction of ketones can be controlled to produce a specific stereoisomer of the corresponding alcohol. For example, the stereospecific reduction of a ketone at the C-12 position was a necessary step in one synthetic route. researchgate.net

Enzyme-catalyzed reactions: Lipase-catalyzed selective acylation has been used to resolve racemic mixtures and provide enantiomerically enriched synthons, such as the 1,3-syn diol needed for the C11–N26 fragment. nih.gov

These methods, often used in combination, allow for the construction of the complex stereochemical architecture of this compound with a high degree of control.

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of enzymatic transformations. researchgate.net This approach has proven to be a powerful strategy for the synthesis of complex natural products like this compound. figshare.comacs.orgnih.gov

A notable chemoenzymatic route to this compound involves the use of a cytochrome P450 monooxygenase, SgvP, which is implicated in the biosynthesis of the natural product. figshare.comacs.orgnih.gov Genetic and crystallographic studies suggested that SgvP is responsible for the late-stage installation of the critical C–S bond in this compound. figshare.comacs.orgnih.gov To confirm this, a total synthesis of the putative precursor, pre-griseoviridin, was developed. figshare.comacs.orgnih.gov

The synthesis of pre-griseoviridin was achieved through a convergent strategy involving peptide coupling and Stille macrocyclization. figshare.comacs.orgnih.gov With access to synthetic pre-griseoviridin, researchers were able to perform in vitro experiments with the SgvP enzyme. These experiments validated the function of SgvP as the C–S bond-forming P450 in this compound biosynthesis. figshare.comacs.orgnih.gov This work culminated in a nine-step chemoenzymatic synthesis of this compound. figshare.comacs.orgnih.gov

The use of enzymes in the synthesis of this compound offers several advantages, including:

High selectivity: Enzymes can catalyze reactions with high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods.

Mild reaction conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature, avoiding the need for harsh reagents and protecting groups.

Biomimetic synthesis: Chemoenzymatic approaches can mimic the natural biosynthetic pathway, providing insights into how the molecule is assembled in nature.

This powerful combination of chemical and enzymatic methods provides an efficient and elegant route to this compound and demonstrates the potential of chemoenzymatic synthesis for accessing complex natural products. chemrxiv.org

Stereocontrolled Approaches and Chiral Pool Utilization

Semi-synthesis and Modular Derivatization of this compound

While total synthesis provides access to the complete this compound molecule, semi-synthesis and modular derivatization offer a more direct route to creating analogs with modified properties. nih.gov These approaches start with the natural product itself or a late-stage synthetic intermediate and introduce chemical modifications.

The modular nature of many total synthesis routes for streptogramin antibiotics, including this compound, is particularly well-suited for derivatization. fraserlab.com By modifying the individual building blocks before they are assembled, a wide range of analogs can be generated. fraserlab.com For example, in a convergent synthesis that joins two halves of the molecule, modifications can be made to either half to explore the structure-activity relationships of different regions of the molecule. fraserlab.com

This modular approach allows for the rapid generation of a library of analogs with variations at different positions, which can then be screened for improved biological activity or other desirable properties. fraserlab.com

Design and Synthesis of this compound Analogues and Related Streptogramins

The design and synthesis of this compound analogs are driven by the need to develop new antibiotics with improved properties, such as enhanced potency, broader spectrum of activity, and the ability to overcome antibiotic resistance. researchgate.net The structural complexity of group A streptogramins has historically made them challenging targets for modification. researchgate.net

Modern synthetic methods have enabled the creation of a wide variety of streptogramin analogs. researchgate.net A modular chemical synthesis platform has been developed that allows for the rapid generation of analogs with extensive structural variability. fraserlab.comresearchgate.net This platform has been used to synthesize not only natural products like virginiamycin M1 and madumycin I but also novel analogs designed to combat resistance. fraserlab.comresearchgate.net

One of the key mechanisms of resistance to streptogramin antibiotics is enzymatic inactivation by virginiamycin acetyltransferases (Vat). researchgate.net Rational design, guided by structural information from techniques like cryo-electron microscopy, has been used to create analogs that can evade this resistance mechanism. researchgate.net By understanding how the antibiotic binds to the bacterial ribosome and how the Vat enzymes modify it, chemists can design modifications that prevent inactivation while maintaining or even enhancing binding to the ribosomal target. researchgate.net

The synthesis of these analogs often follows the same convergent and modular strategies used for the total synthesis of the natural products, allowing for the systematic exploration of different chemical modifications. researchgate.net This combination of rational design and modular synthesis has proven to be a powerful approach for revitalizing the streptogramin class of antibiotics. researchgate.net

Structural Modifications and Synthetic Methodologies

The total synthesis of this compound and its analogs has been a subject of considerable research, leading to various strategic approaches. A key challenge lies in the construction of the strained 9-membered ring containing the thio-vinyl ether linkage. ethz.ch One retrosynthetic approach envisioned a late-stage Horner-Wadsworth-Emmons (HWE) reaction to form this ring, capitalizing on the pre-organization offered by the already-installed macrolactam system. ethz.ch Other modular and convergent syntheses have been developed, allowing for the assembly of complex fragments before their final coupling and macrocyclization. researchgate.netfraserlab.com For instance, a route to virginiamycin M2, a related streptogramin, involved a longest linear sequence of six steps from seven simple building blocks, highlighting the efficiency of modern synthetic methods. researchgate.net

These synthetic endeavors not only provide access to the natural product but also open avenues for structural modifications. By altering the building blocks used in the synthesis, researchers can introduce a wide range of structural diversity. fraserlab.com This is crucial for overcoming limitations of the natural product, such as antibiotic resistance. researchgate.netfraserlab.com For example, modifications at specific positions of the streptogramin scaffold have been explored to disrupt the binding of resistance enzymes like virginiamycin acetyltransferase (Vat). fraserlab.com The ability to chemically modify these complex molecules through total synthesis offers a powerful tool to revitalize antibiotic classes that are hampered by naturally occurring resistance mechanisms. researchgate.netresearchgate.net

Recent synthetic efforts have also focused on chemoenzymatic approaches. A convergent total synthesis of pre-griseoviridin, the putative substrate for the cytochrome P450 enzyme SgvP, was achieved. chemrxiv.orgchemrxiv.org This allowed for the in vitro validation of SgvP's role in forming the critical C-S bond in the final step of this compound biosynthesis. chemrxiv.orgchemrxiv.org Such hybrid strategies, combining the precision of chemical synthesis with the selectivity of enzymatic catalysis, represent a promising frontier in the production of complex natural products and their analogs. researchgate.net

Isolation and Characterization of Novel this compound Analogues (e.g., Viridogriseins B–F)

In addition to synthetic efforts, the exploration of natural sources continues to yield novel this compound analogs. A notable example is the isolation of five new viridogrisein analogs, designated viridogriseins B–F, from Streptomyces niveoruber. jst.go.jpresearchgate.net These compounds were discovered alongside the known streptogramins viridogrisein and this compound. jst.go.jp

The structures of these new analogs were elucidated using a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the advanced Marfey's method. jst.go.jpresearchgate.net This analysis revealed that viridogriseins B–F share the core depsipeptide framework of viridogrisein but feature distinct constituent amino acids. jst.go.jp This natural variation highlights the biosynthetic flexibility of the producing organism.

Like other streptogramin antibiotics, these newly isolated viridogrisein analogs demonstrated potent antibacterial activity against Staphylococcus aureus. jst.go.jpresearchgate.net Furthermore, when combined in equimolar mixtures with this compound, they exhibited a synergistic effect, inhibiting the growth of S. aureus more potently than when used alone. jst.go.jpresearchgate.net This synergistic activity is a hallmark of the streptogramin family, where type A and type B compounds work in concert to inhibit bacterial protein synthesis. researchgate.net

The discovery and characterization of these natural analogs provide valuable insights into the structural diversity of this antibiotic family and offer new leads for the development of more effective antibacterial agents. jst.go.jpresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, these studies aim to identify the key structural features responsible for their antibacterial properties and to guide the design of new, more potent compounds.

Correlation of Structural Motifs with Molecular Mechanisms

The biological activity of this compound and its analogs is intrinsically linked to their specific structural motifs and how they interact with their molecular target, the bacterial ribosome. researchgate.netnih.gov this compound, a type A streptogramin, binds to the 50S ribosomal subunit, disrupting the elongation process of protein synthesis. researchgate.netnih.gov SAR studies help to correlate specific structural elements with this mechanism of action.

Chemical probing experiments have shown that this compound's binding to the ribosome protects specific nucleotides in the 23S rRNA from chemical modification, providing insights into its precise binding site within the peptidyl transferase center. nih.gov The complexity of the changes in reactivity of these nucleotides upon drug binding suggests that this compound induces and stabilizes a particular functional conformation of the ribosome. nih.gov

The synergistic activity observed between this compound (type A) and viridogrisein (type B) analogs is a direct consequence of their distinct but cooperative binding to the ribosome. researchgate.netjst.go.jp While each component alone is typically bacteriostatic, their combination leads to a bactericidal effect due to their synergistic inhibition of protein synthesis. researchgate.net

Investigation of Functional Group Contributions to Binding and Activity

In the context of streptogramins, the ability to synthesize a diverse range of analogs has been instrumental in probing the contribution of individual functional groups. fraserlab.com For example, modifications to the chromophore of etamycin (B1203400), a related compound, by substituting the 3-hydroxypicolinic acid with picolinic or nicotinic acid resulted in analogs with retained, albeit reduced, bioactivity against S. aureus. This indicates the importance of this specific functional group for optimal activity.

Furthermore, the amino acid composition of the viridogrisein analogs directly impacts their antibacterial profile. jst.go.jp The variations in the amino acid residues of viridogriseins B-F, for example, lead to differences in their potency. jst.go.jp This highlights the contribution of the peptide portion of these molecules to their interaction with the ribosomal target.

The development of synthetic analogs with modifications at positions known to be involved in resistance mechanisms has proven to be a fruitful strategy. fraserlab.com By altering functional groups that are recognized by resistance enzymes, it is possible to create antibiotics that can overcome this resistance. fraserlab.com This rational design approach, guided by SAR data, is essential for the development of next-generation antibiotics.

Molecular Mechanism of Action of Griseoviridin

Ribosomal Target and Binding Dynamics

Interaction with the Bacterial 50S Ribosomal Subunit

Griseoviridin (B1245102) specifically binds to the 50S subunit of the bacterial ribosome. nih.govresearchgate.net This interaction is the foundational step in its inhibitory action. The binding of this compound to the 50S subunit induces conformational changes in the ribosome, which can render the subunit inactive even at substoichiometric concentrations of the antibiotic. marquette.edu Studies have shown that even after the removal of this compound, the 50S particle may not regain its activity, suggesting a persistent alteration in its structure. marquette.edu

Competitive Binding with Other Ribosome-Targeting Antibiotics

This compound's binding site on the 50S ribosomal subunit overlaps with that of several other classes of antibiotics. nih.govasm.org This leads to competitive inhibition of binding. Research has demonstrated that this compound can inhibit the binding of chloramphenicol (B1208), thiamphenicol, lincomycin (B1675468), erythromycin, and streptogramin A to bacterial ribosomes. nih.gov This competitive dynamic highlights a shared or closely situated binding region within the peptidyl transferase center (PTC) of the 50S subunit. nih.govresearchgate.netbiorxiv.org

Elucidation of this compound's Binding Site on the Ribosome and Steric Hindrance Effects

The binding site of this compound is located within the peptidyl transferase center (PTC) on the 23S-like rRNA of the large ribosomal subunit. nih.govmcmaster.ca Chemical probing studies have helped to characterize the nucleotides involved in the binding of various antibiotics, including this compound. nih.gov The binding of this compound is thought to cause steric hindrance, physically obstructing the proper functioning of the ribosome. googleapis.comnih.gov This steric interference is a key aspect of its inhibitory mechanism.

Inhibition of Peptidyl Transferase Center Activity

By binding to the PTC, this compound directly inhibits the catalytic activity of this crucial ribosomal center. nih.govnih.gov The PTC is responsible for forming peptide bonds between amino acids, a fundamental step in protein synthesis. frontiersin.org this compound's presence within the PTC disrupts this process, preventing the elongation of the nascent polypeptide chain. researchgate.netjst.go.jp

Interference with Peptidyl-tRNA Interaction at the Donor Site

A critical aspect of this compound's mechanism is its ability to block the interaction between the 3' terminal end of the peptidyl-tRNA and the donor (P) site of the peptidyl transferase center. nih.gov By preventing the proper positioning of the peptidyl-tRNA at the P-site, this compound effectively stalls the ribosome, as the transfer of the growing peptide chain to the incoming aminoacyl-tRNA at the acceptor (A) site cannot occur. nbi.dk

Comparative Analysis of this compound's Mechanism with Other Protein Synthesis Inhibitors

The mechanism of this compound shares similarities with other protein synthesis inhibitors that target the 50S ribosomal subunit, particularly those in the streptogramin A group. nih.gov

Inhibitor Class Ribosomal Target Primary Mechanism of Action Binding Site Overlap with this compound
This compound (Streptogramin A) 50S subunit (Peptidyl Transferase Center)Inhibits peptidyl-tRNA binding at the P-site and peptidyl transferase activity. nih.govnih.govN/A
Chloramphenicol 50S subunit (Peptidyl Transferase Center)Inhibits peptide bond formation by blocking the A-site. researchgate.netbiorxiv.orgYes nih.gov
Erythromycin (Macrolide) 50S subunit (Nascent Peptide Exit Tunnel)Blocks the exit of the growing polypeptide chain. researchgate.netYes nih.gov
Lincomycin (Lincosamide) 50S subunit (Peptidyl Transferase Center)Interferes with peptide bond formation. nih.govresearchgate.netYes nih.gov
Streptogramin A 50S subunit (Peptidyl Transferase Center)Induces conformational changes and inhibits peptide bond formation. nih.govmarquette.eduYes nih.gov
Tetracycline 30S subunitPrevents binding of aminoacyl-tRNA to the A-site. mhmedical.comNo

This comparative analysis reveals that while many antibiotics target the peptidyl transferase center, the specific interactions and resulting inhibitory effects can differ. This compound's distinct action on the P-site interaction of peptidyl-tRNA contributes to its potent antibacterial activity.

Differential Affinity and Interaction with Eukaryotic Ribosomes

While this compound is a potent inhibitor of bacterial protein synthesis, its activity against eukaryotic systems is markedly reduced. This selectivity is crucial for its potential as an antibacterial agent and is rooted in the structural and functional differences between prokaryotic and eukaryotic ribosomes. Research indicates that this compound can interact with eukaryotic ribosomes, but with a significantly lower affinity compared to its interaction with bacterial ribosomes. nih.gov

Studies comparing the effects of this compound on ribosomes from different domains of life have provided insight into this differential activity. The affinity of this compound for 80S ribosomes from yeast or humans has been found to be approximately two orders of magnitude (or 100 times) lower than its affinity for the 70S ribosomes of Escherichia coli. nih.gov This disparity in binding affinity is a primary determinant of its specificity. The interaction with eukaryotic ribosomes has been demonstrated through its effects in model systems and in competitive binding studies with other antibiotics that target the large ribosomal subunit, such as anisomycin, trichodermin, and gougerotin. nih.govresearchgate.net

The fundamental structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes account for this differential affinity. azolifesciences.comlibretexts.orgnews-medical.net Eukaryotic ribosomes are larger and more complex, with additional ribosomal RNA (rRNA) segments and proteins. azolifesciences.comnews-medical.netnih.gov Although the peptidyl transferase center (PTC), the binding site for this compound, is highly conserved across all kingdoms of life, subtle variations in its structure are sufficient to alter the binding affinity of inhibitors. nih.govd-nb.info Chemical probing experiments have been used to characterize the binding site of this compound on the 23S-like rRNA of ribosomes from bacteria, archaea, and eukaryotes, confirming that while the target region is conserved, the affinity varies. nih.gov

Table 1: Comparison of Ribosomal Characteristics and this compound Affinity

Feature Prokaryotic (e.g., E. coli) Eukaryotic (e.g., Human, Yeast)
Ribosome Size 70S 80S
Large Subunit 50S (contains 23S & 5S rRNA) 60S (contains 28S, 5.8S, & 5S rRNA)
Small Subunit 30S (contains 16S rRNA) 40S (contains 18S rRNA)
This compound Affinity High Low (approx. 100-fold lower than prokaryotic)

| Primary Effect | Potent inhibition of protein synthesis | Significantly weaker inhibition |

Exploration of Potential Off-Target or Secondary Molecular Mechanisms

The primary and well-established molecular mechanism of this compound is the inhibition of protein synthesis via binding to the peptidyl transferase center on the large subunit of the bacterial ribosome. nih.govsnf.ch This interaction effectively stalls the elongation phase of translation. nih.gov

The scientific literature predominantly focuses on this on-target ribosomal activity. To date, there is limited evidence or extensive exploration of significant off-target or secondary molecular mechanisms responsible for the pharmacological effects of this compound in either target bacteria or host cells. The high specificity for the bacterial ribosome suggests that its primary mode of action is confined to this target. nih.gov

It is noteworthy that the biosynthesis of this compound within its producing organism, Streptomyces griseoviridis, involves a variety of enzymes, including a notable cytochrome P450 monooxygenase, designated SgvP. rsc.orgnih.gov This enzyme is crucial for a late-stage step in forming the compound's unique ene-thiol linkage. nih.gov However, this involvement of a P450 enzyme relates to the synthesis of the this compound molecule itself and is not indicative of an off-target mechanism of action when the compound acts as an antibiotic in other organisms.

Further research would be necessary to definitively rule out any secondary cellular interactions. However, based on current knowledge, the potent and specific action on the bacterial ribosome remains the sole accepted molecular mechanism for this compound's antibacterial properties.

Table 2: Compound Names Mentioned in the Article

Compound Name
Amicetin
Anisomycin
Blasticidin S
Chloramphenicol
Erythromycin
Gougerotin
This compound
Lincomycin
Sparsomycin
Streptogramin A
Tenuazonic acid
Thiamphenicol
Trichodermin

Mechanisms of Microbial Resistance to Griseoviridin

Efflux Pump Systems as Resistance Determinants

The primary and most well-characterized mechanism of self-resistance in Griseoviridin-producing organisms is the active efflux of the antibiotic out of the cell. nih.gov This process is mediated by dedicated transporter proteins that recognize and export the compound, preventing its accumulation to toxic intracellular levels. nih.gov These transporters are crucial for the viability and homeostatic balance of the producing microbe. nih.gov

Within the 105 kb biosynthetic gene cluster (BGC) of This compound (B1245102) and its synergistic partner, viridogrisein, in Streptomyces griseoviridis NRRL 2427, three distinct transporter genes, sgvT1, sgvT2, and sgvT3, have been identified. nih.govnih.gov These genes encode for proteins that play a pivotal role in the efflux of these streptogramin antibiotics. nih.govnih.gov

SgvT1: This protein is identified as a major facilitator superfamily (MFS) transporter. nih.govnih.gov It plays a critical role in preventing the intracellular accumulation of this compound and viridogrisein during their biosynthesis. nih.gov The gene sgvT1 encodes a 531-amino acid protein and is located near the upstream boundary of the biosynthetic gene cluster. nih.gov

SgvT2: This protein is characterized as the sole ATP-binding cassette (ABC) transporter within the this compound/viridogrisein BGC. nih.govnih.gov Unlike typical ABC transporters, SgvT2 is composed of two nucleotide-binding domains (NBDs) but lacks transmembrane segments (TMS), suggesting it likely works in concert with other transmembrane domain-containing transporters to form a functional efflux system. nih.gov

SgvT3: This is another MFS-type transporter, composed of 464 amino acids and containing 14 transmembrane segments. nih.govtcdb.org It is positioned downstream of sgvT1. nih.gov Studies have shown that SgvT3 appears to function as a compensatory or alternative transporter, as its inactivation does not significantly impact the production of this compound and viridogrisein, likely because its function is compensated for by SgvT1 and SgvT2. nih.govnih.gov

TransporterTypeLocation in BGCFunction
SgvT1 MFSUpstream boundaryPrimary efflux pump, prevents intracellular accumulation. nih.gov
SgvT2 ABCWithin BGCEssential component of the efflux system, requires a partner with transmembrane domains. nih.gov
SgvT3 MFSDownstream of sgvT1Compensatory/alternative transporter. nih.gov

MFS and ABC transporters are two of the largest families of membrane transport proteins involved in antibiotic resistance. nih.gov

MFS Transporters (SgvT1 and SgvT3): MFS transporters typically utilize the transmembrane electrochemical gradient of protons or other ions to drive the export of substrates. nih.gov They commonly consist of 12 or 14 transmembrane segments. nih.gov SgvT1, a rare 15-TMS-containing MFS transporter, and SgvT3, a 14-TMS MFS transporter, fall into this category. nih.gov The function of SgvT1 is particularly crucial for the efficient biosynthesis of this compound and viridogrisein. nih.gov Inactivation of SgvT1 leads to a significant decrease in the production of these antibiotics, highlighting its essential role in the efflux system. nih.gov

ABC Transporters (SgvT2): ABC transporters are primary active transporters that couple the energy from ATP hydrolysis to the translocation of substrates across the membrane. nih.govfrontiersin.org They are characterized by their conserved nucleotide-binding domains (NBDs) and transmembrane domains (TMDs). nih.gov SgvT2 is unique in that it only possesses the NBDs, indicating it must form a complex with other TMD-containing proteins to function. nih.gov The synergistic action of SgvT1 and SgvT2 appears to be the primary efflux system for this compound and viridogrisein in S. griseoviridis. nih.govresearchgate.net

Identification and Characterization of Efflux Transporters (e.g., SgvT1, SgvT2, SgvT3) in Producer Strains

Target Site Modification or Protection Mechanisms

While efflux pumps are the primary defense, another common antibiotic resistance strategy is the modification or protection of the drug's target site. mdpi.comfrontiersin.org This can involve mutations in the target protein that reduce the antibiotic's binding affinity or the production of a "target protection protein" that shields the target from the drug. mdpi.comwikipedia.org In the context of this compound, which inhibits protein synthesis by binding to the bacterial ribosome, resistance could theoretically arise from alterations in the ribosomal proteins or rRNA. However, specific evidence for target site modification as a primary self-resistance mechanism in S. griseoviridis is not as well-documented as the role of efflux pumps. It is a plausible but less characterized aspect of this compound resistance.

Enzymatic Inactivation or Chemical Modification of this compound

Another potential mechanism of resistance is the enzymatic inactivation or chemical modification of the antibiotic molecule itself. wikipedia.orgnih.gov This involves enzymes that can alter the structure of this compound, rendering it inactive. For example, some bacteria produce enzymes that can acetylate, phosphorylate, or otherwise modify antibiotics to prevent them from binding to their targets. wikipedia.orgcore.ac.uk While this is a known resistance strategy for other antibiotics, direct evidence of specific enzymes in S. griseoviridis that inactivate this compound is currently limited in the available literature. However, a patent suggests that inactivation can be a mechanism of resistance. google.com

Genetic Basis of Resistance Development within Biosynthetic Gene Clusters

The genes responsible for self-resistance are almost always located within the antibiotic's biosynthetic gene cluster (BGC). nih.govmdpi.com This co-localization ensures that the resistance mechanism is synthesized concurrently with the antibiotic, providing immediate protection for the producing organism. In the case of this compound, the genes sgvT1, sgvT2, and sgvT3 are integral parts of the 105 kb sgv gene cluster. nih.govnih.gov This genetic linkage is a hallmark of antibiotic production and is crucial for the survival of the producing microorganism. mdpi.com The presence of these transporter genes within the BGC is a clear indication of their role in self-resistance. nih.govnih.gov

Regulatory Pathways Associated with Resistance Expression

The expression of resistance genes is often tightly controlled by regulatory networks to coordinate with antibiotic production. researchgate.net In S. griseoviridis, the expression of the sgvT1, sgvT2, and sgvT3 transporter genes is regulated by a γ-butyrolactone (GBL) signaling pathway. nih.govnih.gov GBLs are small, diffusible signaling molecules that act as a form of "quorum sensing" in Streptomyces, allowing the bacterial population to coordinate gene expression. nih.govresearchgate.net

The GBL signaling pathway in S. griseoviridis involves the genes sgvA, sgvB, sgvC, and sgvK, which are likely responsible for the synthesis of a GBL-like molecule. nih.govresearchgate.net This signaling molecule, in turn, controls the expression of two key positive regulators, SgvR2 and SgvR3, which belong to the Streptomyces antibiotic regulatory protein (SARP) family. nih.govresearchgate.net These SARP regulators then activate the expression of both the this compound biosynthetic genes and the sgvT transporter genes. nih.govresearchgate.net This coordinated regulation ensures that the efflux pumps are produced at the same time as the antibiotic, preventing the accumulation of toxic levels of this compound within the cell. nih.govresearchgate.net Inactivation of the GBL signaling pathway or the SARP regulators leads to a shutdown of both antibiotic production and the expression of the resistance transporters. nih.govresearchgate.net

Advanced Research and Biotechnological Applications

Metabolic Engineering and Synthetic Biology for Griseoviridin (B1245102) Production Enhancement

Metabolic engineering and synthetic biology have emerged as powerful tools to enhance the production of valuable natural products like this compound. researchgate.net These approaches involve the targeted modification of an organism's genetic and regulatory processes to optimize metabolic pathways for the overproduction of a desired compound. longdom.org In the context of this compound, which is produced by Streptomyces griseoviridis, these strategies aim to increase yield and efficiency, making its production more viable for potential applications. researchgate.netresearchgate.net

Overexpression of Biosynthetic Genes and Regulatory Elements

A key strategy in metabolic engineering is the overexpression of genes directly involved in the biosynthesis of the target compound. The biosynthetic gene cluster (BGC) for this compound has been identified, spanning a 105 kb DNA region and containing 36 open reading frames (ORFs). researchgate.net This cluster includes genes encoding a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system responsible for assembling the this compound backbone. researchgate.net

Research has shown that the biosynthesis of this compound is intricately regulated. The γ-butyrolactone (GBL) signaling pathway, a common quorum-sensing system in Streptomyces, plays a crucial role. researchgate.netnih.gov The GBL system, involving genes like sgvA, sgvB, sgvC, and sgvK, coordinates the expression of pathway-specific positive regulators, SgvR2 and SgvR3. researchgate.net These regulators, in turn, activate the transcription of the this compound biosynthetic genes. Overexpression of these positive regulatory genes is a practical approach to enhance the production of secondary metabolites. mdpi.com

Gene/ElementFunctionImpact of Overexpression
SgvR2, SgvR3 SARP family positive regulatorsActivates transcription of biosynthetic genes, potentially increasing yield. researchgate.net
sgvA, sgvB, sgvC, sgvK γ-butyrolactone (GBL) biosynthesisTriggers the GBL signaling cascade, leading to the activation of SgvR2 and SgvR3. researchgate.net
Discrete Acyltransferase (AT) Supplies extender units for PKSOverexpression of a discrete AT has been shown to enhance production in similar streptogramin pathways. researchgate.net

Manipulation of Efflux Transporter Genes for Improved Yield

SgvT1 belongs to the Major Facilitator Superfamily (MFS) of transporters, while SgvT2 is an ATP-binding cassette (ABC) transporter. nih.govnih.gov Both have been identified as essential for efficient this compound biosynthesis, with SgvT1 playing a particularly critical role in preventing intracellular accumulation. nih.govnih.gov SgvT3, another MFS transporter, appears to function as a compensatory transporter. nih.govnih.gov

A significant breakthrough in this compound production was achieved through "transporter engineering." nih.gov By overexpressing sgvT1 and sgvT2, researchers were able to enhance the transmembrane transport of this compound and its synergistic partner, viridogrisein. nih.govnih.gov This strategy led to an approximate threefold increase in the production titers of both compounds compared to the wild-type strain, without negatively impacting the expression of other biosynthetic genes. nih.govnih.gov This highlights the effectiveness of manipulating efflux transporter genes as a powerful strategy for improving the production of streptogramin antibiotics. nih.govpnas.org

Transporter GeneTransporter FamilyRole in ProductionEffect of Overexpression
sgvT1 Major Facilitator Superfamily (MFS)Primary efflux pump for this compound, prevents intracellular accumulation. nih.govnih.gov~3-fold increase in production (in conjunction with sgvT2). nih.govnih.gov
sgvT2 ATP-binding cassette (ABC)Essential for efficient this compound biosynthesis. nih.govnih.gov~3-fold increase in production (in conjunction with sgvT1). nih.govnih.gov
sgvT3 Major Facilitator Superfamily (MFS)Compensatory transporter. nih.govnih.govMinimal impact on production. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound

The integration of enzymatic reactions with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful approach to construct complex natural products like this compound. researchgate.netacs.org This strategy leverages the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions. researchgate.netresearchgate.net

A significant achievement in this area is the nine-step chemoenzymatic total synthesis of this compound. chemrxiv.orgchemrxiv.orgacs.org A key step in this synthesis was the in vitro validation of the function of SgvP, a cytochrome P450 monooxygenase from the this compound biosynthetic gene cluster. chemrxiv.orgchemrxiv.orgacs.org It was hypothesized that SgvP catalyzes the crucial late-stage C-S bond formation to create the unique ene-thiol linkage within the this compound macrocycle. chemrxiv.orgacs.org

To confirm this, a precursor molecule, pre-griseoviridin, was chemically synthesized. chemrxiv.orgchemrxiv.org This synthetic substrate was then incubated with a purified, engineered SgvP enzyme. chemrxiv.org The successful enzymatic conversion of pre-griseoviridin to this compound provided direct biochemical evidence for SgvP's role as the C-S bond-forming P450 enzyme. chemrxiv.orgchemrxiv.orgthieme-connect.com This work not only completed the synthesis of this compound but also demonstrated the potential of chemoenzymatic strategies to elucidate and utilize biosynthetic pathways. researchgate.netchemrxiv.org

Exploration of this compound Analogue Libraries for Novel Bioactivity

The creation of analogue libraries, where the core structure of a natural product is systematically modified, is a well-established strategy in drug discovery to explore structure-activity relationships and identify compounds with improved or novel biological activities. researchgate.net While extensive research on large, systematically generated this compound analogue libraries is not widely reported in the reviewed literature, the principles of generating such libraries are applicable.

The chemoenzymatic synthesis platform developed for this compound provides a foundation for creating analogues. chemrxiv.org By introducing modified building blocks during the chemical synthesis of pre-griseoviridin, a variety of precursors could be generated. These precursors could then be subjected to the biocatalytic C-S bond formation by SgvP, potentially yielding a library of novel this compound derivatives. researchgate.netchemrxiv.org Furthermore, the genetic manipulation of the this compound biosynthetic pathway in S. griseoviridis offers another avenue for generating analogues through combinatorial biosynthesis. ucas.ac.cn The synthesis of medium-sized macrocyclic ring analogues of this compound has been explored, with some novel lactam-containing compounds showing moderate antibacterial activity. nih.gov

Advanced Analytical Methodologies for this compound Detection and Quantification in Complex Mixtures (Research Applications)

The detection and quantification of this compound in complex biological matrices, such as fermentation broths and cell extracts, are crucial for research applications, including metabolic engineering and biosynthesis studies. nih.govresearchgate.net A combination of chromatographic and spectrometric techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a standard method for the analysis of this compound. researchgate.netmdpi.com For more sensitive and specific detection, especially in complex mixtures, HPLC is often coupled with mass spectrometry (MS). nih.govresearchgate.net HPLC-MS allows for the determination of the molecular weight of the compound, aiding in its identification. researchgate.net

For the definitive structural elucidation of this compound and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical structure and stereochemistry of the molecule. researchgate.net In a study bioprospecting desert actinobacteria, the structure of isolated this compound was confirmed using 1D and 2D NMR spectroscopy, mass spectrometry, HPLC-UV/Vis, and HPLC-MS data. researchgate.net

Analytical TechniqueApplication in this compound Research
High-Performance Liquid Chromatography (HPLC) Separation and quantification of this compound from fermentation broths and extracts. researchgate.netmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Sensitive detection, identification based on molecular weight, and quantification in complex mixtures. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Complete structural elucidation and stereochemical analysis of this compound and its analogues. researchgate.net

Computational Approaches for this compound Research

Computational tools are increasingly being used to accelerate natural product research, from genome mining to predicting biological activity. mdpi.comnih.gov

Genome Mining and BGC Analysis: Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are instrumental in identifying and analyzing biosynthetic gene clusters (BGCs) in microbial genomes. nih.govwur.nl The identification of the 105 kb this compound BGC in S. griseoviridis was facilitated by such computational analyses, which predicted the functions of the open reading frames based on homology to known enzymes. researchgate.net Furthermore, computational tools like ARTS (Antibiotic Resistant Target Seeker) can help prioritize BGCs for discovery by identifying potential self-resistance genes, which are often located within or near the cluster. nih.govwur.nl

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.combhu.ac.intubitak.gov.tr This method can be used to hypothesize the binding mode of this compound to its target, the bacterial ribosome, or to predict the activity of designed analogues. While specific molecular docking studies focused solely on this compound were not detailed in the provided search results, the approach is widely used in the study of antibiotics and their derivatives. nih.govmdpi.com For instance, docking studies have been performed on the related compound griseofulvin (B1672149) and its derivatives to assess their potential as antibacterial agents. nih.gov This same approach could be applied to this compound to understand its interactions with its target and to guide the design of novel, more potent analogues.

In Silico Prediction of Biosynthetic Pathways and Enzymes

The advent of genome sequencing and bioinformatics has revolutionized the discovery and understanding of natural product biosynthesis. In silico tools are now instrumental in identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for producing complex molecules like this compound.

For this compound, produced by Streptomyces griseoviridis, in silico analysis of its genome led to the identification of the complete BGC. nih.govresearchgate.net The cluster, designated sgv, spans a 105 kb region of DNA and contains 36 open reading frames (ORFs). nih.govresearchgate.net This BGC is responsible for the coordinated production of both this compound and its synergistic partner, viridogrisein. nih.gov

Bioinformatic analysis predicted that the biosynthesis of the this compound backbone is accomplished by a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. nih.govresearchgate.net This prediction was subsequently confirmed through targeted gene inactivation experiments. nih.gov A key feature of this pathway is the involvement of a discrete acyltransferase (AT), SgvQ, which is unusual for this type of PKS-NRPS system. nih.gov The table below summarizes the key components of the predicted this compound biosynthetic machinery.

Gene/Protein ClassPredicted Function in this compound BiosynthesisReference
Hybrid PKS-NRPSAssembly of the core polyketide-peptide backbone nih.govresearchgate.net
SgvQ (Acyltransferase)Discrete AT involved in the PKS-NRPS assembly line nih.gov
SgvP (Cytochrome P450)Catalyzes the late-stage formation of a critical C-S ene-thiol linkage acs.org
Regulatory Genes (e.g., sgvR2, sgvR3)SARP-family positive regulators that activate biosynthetic gene expression nih.govresearchgate.net
GBL System Genes (e.g., sgvA, sgvB)Biosynthesis of γ-butyrolactone (GBL)-like signaling molecules that control the regulatory cascade nih.govresearchgate.net

Further computational analysis and subsequent chemoenzymatic synthesis have validated the function of specific enzymes. For example, the cytochrome P450 monooxygenase, SgvP, was implicated in the crucial late-stage C–S bond formation, a hallmark of this compound's structure. acs.org The synthesis of the putative precursor, pre-griseoviridin, enabled the in vitro confirmation of SgvP's role in creating this unique ene-thiol linkage. acs.org These findings demonstrate the predictive power of in silico tools to map out complex biosynthetic pathways and identify the functions of novel enzymes. escholarship.org

Bioprospecting for New this compound-Producing Strains from Underexplored Environments

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antibiotics. nih.gov Underexplored and extreme environments are considered promising frontiers for isolating novel microorganisms with the capacity to produce unique bioactive compounds. nih.govresearchgate.net These habitats, such as deserts, hypersaline zones, and deep-sea sediments, impose unique selective pressures that can drive the evolution of novel biosynthetic capabilities in resident microbes, particularly in prolific producers like actinomycetes. nih.govnih.gov

Bioprospecting efforts have successfully identified new strains capable of producing this compound from such environments. A notable example is the exploration of the Kubuqi desert in China. nih.govresearchgate.net In one study, a hundred actinobacteria strains were isolated from desert soil samples. nih.govresearchgate.net Through taxonomic characterization and metabolomic analysis, a strain identified as Streptomyces griseoviridis (PU-KB10–4) was found to produce this compound. nih.gov Remarkably, under optimized fermentation conditions, this desert-derived strain yielded 42.0 mg/L of this compound, a 20-fold increase compared to previously reported productions. nih.gov

This success highlights the value of exploring extreme and unusual environments for antibiotic discovery. While traditional soil screening has been fruitful, it often leads to the rediscovery of known compounds. nih.gov Focusing on largely untapped ecosystems increases the probability of finding not only new compounds but also novel strains that may possess more efficient production capabilities or unique regulatory mechanisms. researchgate.net The table below summarizes various underexplored environments that are targeted for bioprospecting of antibiotic-producing actinomycetes.

Underexplored EnvironmentRationale for BioprospectingPotential OrganismsReference
DesertsExtreme temperatures, UV radiation, and low nutrient/water availability drive unique adaptations.Streptomyces, Lentzea nih.govnih.govresearchgate.net
Hypersaline ZonesHigh salt concentrations select for halophilic or halotolerant microbes with unique metabolic pathways.Nonomuraea, Actinoalloteichus nih.govresearchgate.net
Marine SedimentsHigh pressure, low temperature, and unique nutrient sources foster distinct microbial diversity.Streptomyces, Micromonospora researchgate.netoup.com
Mangrove EcosystemsUnique brackish environment supports actinomycetes with novel bioactive potential.Streptomyces researchgate.net
Endophytic MicrobesSymbiotic relationship with plants can induce the production of protective secondary metabolites.Streptomyces researchgate.netoup.com

Elucidation of Synergistic Interactions of this compound with Other Natural Products at a Molecular Level

This compound is a member of the streptogramin A class of antibiotics. A hallmark of streptogramins is their synergistic activity when a type A member is combined with a type B member. researchgate.net this compound exhibits this classic synergy with viridogrisein (also known as etamycin), a type B streptogramin, with their combined bactericidal activity being up to 100-fold greater than that of the individual compounds. researchgate.netasm.org

The molecular basis for this synergy lies in their interaction with the bacterial 50S ribosomal subunit, the site of protein synthesis. Both compounds inhibit translation but bind to different, yet adjacent, sites within the peptidyl transferase center (PTC). researchgate.netnih.govjst.go.jp

This compound (Type A) Binding: this compound binds to the A-site of the PTC. This binding is thought to block the correct positioning of aminoacyl-tRNA, thereby preventing peptide bond formation. researchgate.net Crucially, the binding of this compound induces a conformational change in the ribosome. researchgate.net

Viridogrisein (Type B) Binding: Viridogrisein binds to a nearby site that overlaps with the P-site and extends into the nascent peptide exit tunnel. jst.go.jp Its inhibitory action is believed to stimulate the dissociation of peptidyl-tRNA from the ribosome. researchgate.net

The synergistic effect arises because the conformational change induced by the initial binding of this compound creates an improved, higher-affinity binding site for viridogrisein. researchgate.net This cooperative binding ensures a more complete and stable blockage of ribosomal function, leading to a potent bactericidal effect rather than the bacteriostatic action observed for each compound alone. researchgate.netresearchgate.net

This sophisticated mechanism is reflected at the genetic level. In S. griseoviridis, the biosynthetic gene clusters for this compound and viridogrisein are co-localized in a single "supercluster". nih.govnih.govoup.com This physical linkage allows for their co-regulation and coordinated production, ensuring that both components of the synergistic pair are synthesized together. nih.govresearchgate.net This natural pairing of synergistic antibiotics provides a powerful lesson for modern combination therapies against drug-resistant pathogens. nih.govoup.com A study on mycobacteria confirmed this synergy, showing that a combination of this compound and etamycin (B1203400) (viridogrisein) markedly enhanced anti-mycobacterial activity, with fractional inhibitory concentration (FIC) indexes below 0.5. researchgate.netmdpi.com

Q & A

Q. What experimental methodologies are critical for determining the stereochemical configuration of griseoviridin’s diol bridge?

The stereochemistry of this compound’s C18–C20 diol bridge was resolved using X-ray crystallography and corroborated by 2D NMR spectroscopy. Initial degradation studies and IR/UV analysis proposed conflicting structures, but X-ray diffraction confirmed the cis configuration . For validation, researchers should combine crystallographic data with NMR-derived spatial correlations (e.g., NOESY) and molecular dynamics simulations to resolve ambiguities .

Q. Which spectroscopic techniques are essential for characterizing synthetic intermediates in this compound fragment synthesis?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C) are indispensable. For example, the C11–N26 fragment’s (E,E)-dienylmethyl azide functionality was confirmed via 1H NMR coupling constants (J = 15.2 Hz for trans olefins) and HRMS molecular ion matching . Infrared spectroscopy (IR) further validated functional groups like azides (2100–2150 cm⁻¹) .

Q. How can researchers design a synthetic route for this compound’s macrocyclic core while avoiding epimerization?

Use Pd-catalyzed allylic azidation to install stereospecific functionalities. For instance, Ghosh et al. achieved enantioselective synthesis of the C11–N26 fragment via Pd(PPh3)4-mediated coupling under anhydrous conditions, preserving chiral integrity . Moisture-sensitive steps require inert atmospheres (N2) and rigorously dried solvents (e.g., THF distilled over Na/benzophenone) .

Advanced Research Questions

Q. How should researchers reconcile contradictions between X-ray crystallographic and solution-phase NMR data for this compound’s conformation?

While X-ray structures provide static snapshots, NMR (e.g., ROESY) reveals dynamic conformers. This compound’s solution structure in d6-DMSO showed minor deviations in the diendiol segment compared to crystalline states. To resolve discrepancies, employ restrained molecular dynamics simulations that integrate both datasets, adjusting force fields to account for solvent effects .

Q. What strategies optimize catalytic efficiency in stereoselective allylic azidation for this compound fragment synthesis?

Key factors include ligand selection (e.g., PPh3 for Pd), solvent polarity (THF/H2O mixtures), and temperature control (65°C for optimal kinetics). Ghosh et al. achieved 81% yield for azide 9 by balancing steric hindrance and electronic effects during Pd-mediated coupling . Monitor reaction progress via TLC (Rf shifts) and quench intermediates with aqueous workups to prevent over-oxidation .

Q. How can enzymatic C–S bond formation in this compound biosynthesis be replicated in vitro?

Reconstitute SgvP, a cytochrome P450 monooxygenase, with its proposed substrate (this compound precursor). Stout and Renata validated SgvP’s role by synthesizing the precursor via Stille macrocyclization and confirming C–S bond formation via LC-MS and isotopic labeling . Include cofactors (NADPH) and anaerobic conditions to mimic native enzymatic environments .

Q. What analytical approaches validate the enantiomeric purity of synthetic this compound derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and optical rotation measurements ([α]D) are critical. For example, amide 10 exhibited [α]D23 = +11.5° (c = 2.26, CHCl3), confirming retention of configuration during L-serine methyl ester coupling . Cross-validate with Mosher ester analysis if ambiguity persists .

Q. How do researchers address low yields in multi-step this compound syntheses caused by competing side reactions?

Implement orthogonal protecting groups (e.g., benzyl ethers for alcohols) and stepwise deprotection. In the C11–N26 synthesis, Swern oxidation and Wittig olefination were sequenced to prevent β-elimination, achieving a 12:1 E/Z ratio for α,β-unsaturated aldehydes . Use scavenger resins (e.g., QuadraSil MP) to remove Pd catalysts post-coupling .

Methodological Considerations

Q. What criteria ensure rigorous design of this compound bioactivity assays?

  • Specificity : Test against Gram-positive (e.g., S. aureus) and fungal strains to replicate this compound’s broad-spectrum activity .
  • Controls : Include vancomycin and amphotericin B as positive controls.
  • Dose-response : Use serial dilutions (0.1–100 µg/mL) to determine MIC90 values .

Q. How should conflicting data from degradation studies and modern spectroscopic analyses be systematically evaluated?

Apply the FINER framework:

  • Feasible : Replicate degradation protocols (e.g., acid hydrolysis) with modern analytics (HPLC-MS).
  • Novel : Cross-reference historical IR/UV data with computational models (TDDFT for UV spectra prediction) .
  • Ethical : Disclose limitations in legacy methods (e.g., low-resolution IR) when proposing revised structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.